molecular formula C15H19N3O4 B1661205 tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate CAS No. 887577-66-4

tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate

Cat. No.: B1661205
CAS No.: 887577-66-4
M. Wt: 305.33
InChI Key: QZAKIVCWZRXKBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its indazole core, which is a bicyclic structure containing both benzene and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base such as triethylamine.

    Methoxy and Methyl Substitution: The methoxy and methyl groups are introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the indazole ring.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methyl-1H-indazole-3-carboxamide: Lacks the Boc protecting group, leading to different chemical properties and reactivity.

    N-Methyl-1-(tert-butyloxycarbonyl)-1H-indazole-3-carboxamide: Lacks the methoxy group, affecting its biological activity and interactions.

    1-(tert-Butyloxycarbonyl)-1H-indazole-3-carboxamide: Lacks both the methoxy and methyl groups, resulting in distinct chemical behavior.

Uniqueness

tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate is unique due to the presence of both the Boc protecting group and the methoxy and methyl substituents

Properties

CAS No.

887577-66-4

Molecular Formula

C15H19N3O4

Molecular Weight

305.33

IUPAC Name

tert-butyl 3-[methoxy(methyl)carbamoyl]indazole-1-carboxylate

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(20)18-11-9-7-6-8-10(11)12(16-18)13(19)17(4)21-5/h6-9H,1-5H3

InChI Key

QZAKIVCWZRXKBM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)N(C)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)C(=O)N(C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.